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Compound of Interest

Compound Name: Azetidin-3-ylmethanol

Cat. No.: B1282361

For Researchers, Scientists, and Drug Development Professionals

Azetidin-3-ylmethanol and its derivatives are valuable building blocks in medicinal chemistry,
frequently incorporated into novel therapeutic agents to modulate pharmacokinetic and
pharmacodynamic properties. The strained four-membered azetidine ring can influence
molecular conformation, basicity, and metabolic stability. This document provides an in-depth
guide to the core physicochemical properties of Azetidin-3-ylmethanol, along with relevant
synthetic and metabolic pathways.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of Azetidin-3-ylmethanol
and its commonly used hydrochloride salt. These parameters are crucial for assessing its
behavior in biological and chemical systems.

Table 1: Physicochemical Properties of Azetidin-3-ylmethanol (Free Base)
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Property Value Source(s)
Molecular Formula CaH9sNO [1112]
Molecular Weight 87.12 g/mol [1][2]

Physical Form

White to yellow crystalline

powder or solid

[2131[4]

Boiling Point 154 °C [2]
Density 1.017 g/cm3 [2]
Flash Point 86 °C [2]
pKa (Predicted) 14.82 + 0.10 [2]
LogP -0.80to -0.9 [11[5]
Topological Polar Surface Area 3226 - 32.3 A2 (115]

(TPSA)

Solubility

Soluble in Dimethyl sulfoxide
(DMSO)

[6]

Storage Conditions

Store at 2-8°C or -20°C,
protect from light

[2]4]

Table 2: Properties of Azetidin-3-ylmethanol Hydrochloride
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Property Value Source(s)
CAS Number 928038-44-2 [31[7]
Molecular Formula C4H10CINO [8]
Molecular Weight 123.58 g/mol [3]
) White to almost white powder
Physical Form [3]
or crystal
Purity >96.0% [3]

- More water-soluble than the
Solubility [8]
free base form

. Room temperature, store
Storage Conditions ) ]
under inert gas (hygroscopic)

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the determination of every physicochemical
property of Azetidin-3-ylmethanol are not extensively published in peer-reviewed literature,
the values reported by commercial suppliers are typically determined using standard analytical
methods.

o Purity Determination (Argentometric Titration): The purity of the hydrochloride salt is often
determined by argentometric titration. In this method, a solution of the compound is titrated
with a standardized solution of silver nitrate. The chloride ions from the hydrochloride salt
react with silver ions to form a silver chloride precipitate. The endpoint is detected using an
indicator or potentiometrically, allowing for the calculation of the chloride content and thus the
purity of the salt.

e Melting and Boiling Points: These are standard thermal analysis techniques. The boiling
point is typically determined by distillation at atmospheric pressure, while the melting point is
measured using a melting point apparatus where the sample is heated at a controlled rate
until it transitions from solid to liquid.
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e LogP (Octanol-Water Partition Coefficient): This value, critical for predicting drug absorption
and membrane permeability, is commonly determined using the shake-flask method. The
compound is dissolved in a mixture of n-octanol and water, the phases are separated, and
the concentration of the compound in each phase is measured, typically by UV-Vis
spectroscopy or HPLC. The logarithm of the ratio of the concentrations is the LogP value.
Computational models are also frequently used for prediction.[5]

o pKa Determination: The acid dissociation constant is typically measured by potentiometric
titration. A solution of the compound is titrated with a strong acid or base, and the pH is
monitored with a pH meter. The pKa is determined from the titration curve, often as the pH at

which the compound is half-ionized.

Synthesis and Metabolism

Synthesis Pathway

Azetidin-3-ylmethanol hydrochloride is commonly synthesized from its N-Boc protected
precursor, 1-Boc-3-(hydroxymethyl)azetidine. The process involves the deprotection of the
amine using a strong acid, such as hydrogen chloride in dioxane.

Boc Deprotection
- ] HCI in Dioxane (Room Temp, 20h) Azetidin-3-ylmethanol
[1 e (I O E EE efli Dichloromethane Hydrochloride

Click to download full resolution via product page

Caption: Synthesis of Azetidin-3-ylmethanol HCI via Boc deprotection.

This straightforward protocol provides the target compound in high yield.[7] The starting
material, 1-Boc-azetidine-3-yl-methanol, is a key intermediate in various organic syntheses.[6]

Metabolic Pathway

The azetidine ring, while more stable than an aziridine ring, can be a site of metabolic
transformation.[9] Studies on more complex molecules containing an azetidine moiety have
shown that it can undergo cytochrome P450 (CYP)-mediated oxidation at the carbon alpha to
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the nitrogen atom. This oxidation can lead to ring scission, forming reactive aldehyde
metabolites that can be trapped by nucleophiles like glutathione or semicarbazide.[10]
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Caption: General metabolic pathway of azetidine rings via CYP oxidation.

This metabolic liability is a critical consideration in drug design, and understanding this pathway
can guide the development of more stable analogues.[10] Another identified metabolic route,
not involving CYP enzymes, is the direct nucleophilic attack by glutathione on the azetidine
ring, catalyzed by glutathione S-transferases (GSTSs), leading to ring-opening.[11] This
highlights the diverse reactivity of the strained azetidine heterocycle in biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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